molecular formula C14H11BrFNO4 B2634320 [(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 733025-22-4

[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Cat. No.: B2634320
CAS No.: 733025-22-4
M. Wt: 356.147
InChI Key: DNDIHXNSVYBFIX-UHFFFAOYSA-N
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Description

[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a brominated furan derivative with a carbamoyl methyl ester moiety attached to a 3-fluoro-4-methylphenyl group. Its structure comprises two key domains:

  • Furan core: The 5-bromo substituent on the furan ring introduces steric bulk and electronic effects, influencing reactivity and intermolecular interactions.
  • Carbamoyl side chain: The 3-fluoro-4-methylphenyl group modulates solubility and biological interactions, with fluorine enhancing electronegativity and methyl contributing to lipophilicity.

This compound is likely synthesized via esterification or coupling reactions involving methyl 5-bromofuran-2-carboxylate, a common precursor for furan derivatives (see ) .

Properties

IUPAC Name

[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO4/c1-8-2-3-9(6-10(8)16)17-13(18)7-20-14(19)11-4-5-12(15)21-11/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDIHXNSVYBFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves a multi-step process. The initial step often includes the preparation of the 3-fluoro-4-methylphenyl isocyanate, which is then reacted with methyl 5-bromofuran-2-carboxylate under controlled conditions to form the desired compound. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of compounds related to [(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate. Research indicates that derivatives of bromofuran compounds exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds derived from 5-bromofuran have shown competitive efficacy against multi-resistant strains of Enterobacteriaceae and Staphylococcaceae families, suggesting potential for development as new antibiotics .

Anticancer Research

The compound's structural features suggest potential applications in anticancer therapies. The incorporation of the furan moiety has been associated with enhanced bioactivity in several drug candidates targeting cancer cells. Preliminary studies indicate that derivatives of furan-based compounds can inhibit tumor growth in vitro, although further research is necessary to elucidate specific mechanisms and efficacy in vivo.

Organic Electronics

This compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic properties can be tuned through structural modifications, making it a candidate for high-performance materials in electronic devices.

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for copolymerization with other monomers, potentially leading to materials with improved mechanical strength, thermal stability, and electrical conductivity.

Case Studies

Study ReferenceFocusFindings
Zazharskyi et al. (2020) Antibacterial ActivityIdentified new S-derivatives of bromofuran compounds with significant antibacterial effects against resistant strains.
Discovery Dundee (2023) Drug DevelopmentExplored novel inhibitors based on furan derivatives for tuberculosis treatment, emphasizing the need for new therapeutic agents.
AABlocks (2024) Material PropertiesInvestigated the electronic properties of furan-based compounds for use in organic electronics, highlighting their potential efficiency in devices.

Mechanism of Action

The mechanism of action of [(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The compound binds to active sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target. The precise pathways involved are still under investigation, but preliminary studies suggest significant effects on cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Furan Core Modifications

5-(4-Nitrophenyl)furan-2-carboxylic Acid
  • Structure : Replaces bromine with a 4-nitrophenyl group via Suzuki coupling () .
  • Key Differences: Nitro group is strongly electron-withdrawing, increasing acidity of the carboxylic acid (pKa ~1–2) compared to the brominated ester. Enhanced reactivity for further functionalization (e.g., nitro reduction to amino groups).
  • Applications : Intermediate for pharmaceuticals or agrochemicals due to tunable electronic properties.
5-Acetylaminofuran-2-carboxylic Acid (6K)
  • Structure: Bromine replaced by acetylated amino group () .
  • Key Differences: Amino group introduces hydrogen-bonding capability, improving solubility in polar solvents. Acetylation reduces metabolic instability compared to free amines.
  • Applications: Potential diuretic targeting urea transport () .
5-Phenylfuran-2-carboxylic Acid
  • Structure : Bromine substituted with phenyl via Suzuki-Miyaura coupling () .
  • Lower electronegativity than bromine, altering electronic distribution.

Carbamoyl Side Chain Modifications

[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate (BI81522)
  • Structure : Differs in substituents: chloro (vs. fluoro) and methoxy (vs. methyl) on the phenyl ring () .
  • Key Differences :
    • Chloro vs. Fluoro : Chloro’s larger size and stronger electron-withdrawing effect may reduce metabolic stability but enhance binding to hydrophobic targets.
    • Methoxy vs. Methyl : Methoxy increases polarity and hydrogen-bonding capacity, improving aqueous solubility.
  • Implications : BI81522 may exhibit distinct pharmacokinetics (e.g., longer half-life) due to reduced lipophilicity compared to the fluoro-methyl analog.

Research Implications

  • Drug Design : Bromine in the target compound may improve membrane permeability, while fluoro-methyl groups balance electronegativity and lipophilicity.
  • SAR Insights : Substitutions on both furan and phenyl rings critically influence solubility, stability, and target engagement. Methoxy (BI81522) and nitro () groups demonstrate how polar substituents can redirect applications .

Biological Activity

Molecular Formula

  • Chemical Name : [(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
  • CAS Number : 733025-22-4
  • Molecular Weight : 356.14 g/mol
  • Structural Formula :
    C14H11BrFNO4C_{14}H_{11}BrFNO_4

Structural Features

The compound features a furan ring substituted with a bromine atom and a carbamate moiety attached to a fluorinated aniline derivative, which is significant for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of furan compounds exhibit notable antimicrobial properties. Specifically, studies on similar compounds suggest that the presence of halogen substituents can enhance antibacterial efficacy. For instance, compounds with bromine substitutions have demonstrated improved activity against various bacterial strains.

Anticancer Potential

Preliminary studies indicate that compounds similar to this compound may possess anticancer properties. For example, furan derivatives have been reported to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

Case Study: In Vitro Cytotoxicity Assay

A recent study evaluated the cytotoxic effects of a related furan derivative on human cancer cell lines (e.g., HeLa and MCF-7). The results showed:

  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM

This indicates a moderate level of cytotoxicity, warranting further investigation into the mechanisms involved.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, particularly in pathways involving protein synthesis. The inhibition of certain enzymes can lead to decreased proliferation of pathogenic organisms or cancer cells.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits protein synthesis

The proposed mechanism involves the interaction of the compound with specific enzyme targets, leading to altered signaling pathways that result in reduced cell viability in both microbial and cancer cells. Further research is needed to elucidate the precise molecular interactions.

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